1-(3-Methoxypropyl)-3,3-dimethylcyclobutane-1-carbaldehyde
Description
1-(3-Methoxypropyl)-3,3-dimethylcyclobutane-1-carbaldehyde is a cyclobutane derivative featuring a methoxypropyl side chain and an aldehyde functional group. The compound’s structure combines a strained cyclobutane ring with a polar methoxy group and a reactive aldehyde moiety.
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
1-(3-methoxypropyl)-3,3-dimethylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O2/c1-10(2)7-11(8-10,9-12)5-4-6-13-3/h9H,4-8H2,1-3H3 |
InChI Key |
MMWGZVQOKRLYPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(CCCOC)C=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Methoxypropyl)-3,3-dimethylcyclobutane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylcyclobutanone with 3-methoxypropylmagnesium bromide, followed by oxidation to introduce the carbaldehyde group. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial production methods may involve the use of catalytic hydrogenation and other advanced techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(3-Methoxypropyl)-3,3-dimethylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives .
Scientific Research Applications
1-(3-Methoxypropyl)-3,3-dimethylcyclobutane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropyl)-3,3-dimethylcyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, enzyme inhibition, or activation of specific gene expression .
Comparison with Similar Compounds
1-(3-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde (CAS: 1936712-31-0)
Structural Differences :
- Substituents : Replaces the 3-methoxypropyl group with a 3-hydroxy-2-methylpropyl chain.
- Functional Groups : Contains a hydroxyl (-OH) instead of a methoxy (-OCH₃) group.
- Cyclobutane Modification : Lacks the 3,3-dimethyl substitution on the cyclobutane ring.
Properties and Reactivity :
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (CAS: 115118-68-8)
Structural Differences :
- Cyclobutane Substitution : Features two ester groups (dicarboxylate) and dimethoxy groups at the 3,3-positions.
- Functional Groups : Lacks an aldehyde but includes ester and methoxy moieties.
Properties and Reactivity :
- The ester groups render this compound susceptible to hydrolysis, especially under acidic or basic conditions, unlike the aldehyde’s oxidative sensitivity.
1-Isopropyl-3-{5-[1-(3-methoxypropyl)piperidin-4-yl]-[1,3,4]oxadiazol-2-yl}-1H-indazole Oxalate
Structural Differences :
- Core Structure : Incorporates the 3-methoxypropyl group within a piperidine-oxadiazole-indazole framework.
- Functional Groups : Includes oxalate salt and heterocyclic systems, unlike the simpler cyclobutane-aldehyde structure.
Relevance :
- Demonstrates the 3-methoxypropyl group’s utility in bioactive molecules, particularly as a 5-HT4 receptor ligand for neurological disorders .
- Highlights the methoxypropyl group’s role in enhancing pharmacokinetic properties, such as solubility and blood-brain barrier penetration.
Key Insights from Comparative Analysis
- Functional Group Influence : The aldehyde in the target compound offers reactivity for nucleophilic additions, while methoxypropyl provides lipophilicity. This contrasts with hydroxyl (polar) or ester (hydrolyzable) groups in analogs.
- Cyclobutane Stability : The 3,3-dimethyl substitution likely increases steric protection of the aldehyde, reducing unintended reactions compared to unsubstituted cyclobutanes.
- Pharmacological Potential: The methoxypropyl motif’s presence in ’s compound suggests the target molecule could be explored for CNS-targeted drug design.
Biological Activity
1-(3-Methoxypropyl)-3,3-dimethylcyclobutane-1-carbaldehyde is a compound of interest due to its unique structural features and potential biological activities. This article reviews the existing literature on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 1-(3-Methoxypropyl)-3,3-dimethylcyclobutane-1-carbaldehyde is . It features a cyclobutane ring with two methyl groups at the 3-position and a methoxypropyl substituent at the 1-position. This unique structure may influence its biological interactions and reactivity.
Biological Activity Overview
Research indicates that compounds containing cyclobutane structures can exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activity of 1-(3-Methoxypropyl)-3,3-dimethylcyclobutane-1-carbaldehyde has not been extensively studied; however, related compounds suggest potential pharmacological effects.
Table 1: Biological Activities of Cyclobutane-Containing Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Cyclobutane Alkaloids | Antimicrobial, Anticancer | |
| Synthetic Cyclobutanes | Anti-inflammatory | |
| Natural Products | Various (antibacterial, antiviral) |
Case Study 1: Anticancer Activity
A study on cyclobutane alkaloids demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. Although this study did not focus on 1-(3-Methoxypropyl)-3,3-dimethylcyclobutane-1-carbaldehyde specifically, it highlights the potential for similar effects in this compound due to structural similarities.
Case Study 2: Antimicrobial Properties
Research indicates that synthetic cyclobutanes exhibit antimicrobial activity against Gram-positive bacteria. The proposed mechanism involves interference with bacterial cell membrane integrity. Further studies are needed to evaluate if 1-(3-Methoxypropyl)-3,3-dimethylcyclobutane-1-carbaldehyde shares this property.
Future Research Directions
To fully elucidate the biological activity of 1-(3-Methoxypropyl)-3,3-dimethylcyclobutane-1-carbaldehyde, future research should focus on:
- In vitro Studies : Assessing cytotoxicity against various cancer cell lines and evaluating antimicrobial efficacy.
- Mechanistic Studies : Investigating specific pathways involved in its biological activities.
- Structure-Activity Relationship (SAR) Analysis : Understanding how modifications to its structure affect its biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
